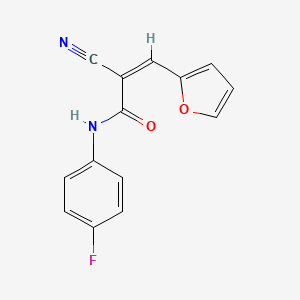

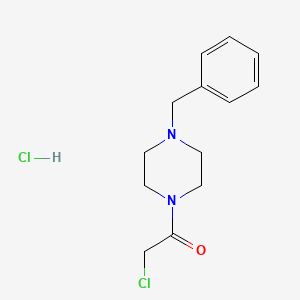

(2Z)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide derivatives, which have been studied for their biological activities.

Scientific Research Applications

Analogues and Molecular Structure

The compound is closely related to analogs of A77 1726, the active metabolite of leflunomide, an immunosuppressive drug. These analogs are known to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase, hinting at potential applications in cancer research and autoimmune diseases. Their molecular structures are planar, featuring similar crystal packing and hydrogen-bonding networks, which may contribute to their biological activity by fitting into the ATP-binding pocket of EGFR (Ghosh, Zheng, & Uckun, 1999).

Photophysical Properties

The photophysical properties of furan-based compounds, including their absorption and fluorescence characteristics, have been extensively studied. Such properties are crucial for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and fluorescent markers for biological imaging. The solvatochromic effects observed in these studies suggest potential for these compounds in environmental sensing and molecular electronics (Kumari, Varghese, George, & Sudhakar, 2017).

Enzymatic Reduction and Stereochemistry

Enantioselective enzymatic reduction by marine and terrestrial fungi has been explored for the synthesis of related compounds, demonstrating the potential of biocatalysis in generating pharmaceutically relevant enantiomers. This process emphasizes the role of green chemistry in drug synthesis and the importance of stereochemistry in pharmacology (Jimenez et al., 2019).

Fluorescence Imaging

The development of fluorine-labeled ligands for PET imaging of the colony-stimulating factor 1 receptor (CSF1R) has been reported. This application is significant for neuroinflammation imaging in neurodegenerative diseases such as Alzheimer’s, indicating the compound's relevance in developing diagnostic tools for central nervous system disorders (Lee et al., 2022).

Electromaterials

Compounds containing furan units have been investigated for their electrochromic and electrofluorescent properties, with applications in smart windows, displays, and sensors. The reversible and stable switching of these properties under electrical stimuli highlights the potential of furan-based compounds in advanced material science (Sun et al., 2016).

properties

IUPAC Name |

(Z)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQNNJBUMFIJBA-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)

![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)

![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2516568.png)

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)